ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate is a benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate typically involves the reaction of 2-methyl-1H-1,5-benzodiazepine-3-carboxylate with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the purification of intermediates, optimization of reaction conditions, and ensuring the scalability of the synthesis process to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
IUPAC Name |
ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-9-6-4-5-7-10(9)16-12(11)14/h4-7,15H,3H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPILVEXLISFHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2N=C1N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.